Citreorosein
Overview
Description
4-Chloromercuribenzoic acid is an organomercury compound with the chemical formula C7H5ClHgO2. It is primarily used as a protease inhibitor in molecular biology applications. This compound reacts with thiol groups in proteins, making it an effective inhibitor of enzymes that rely on thiol reactivity, such as cysteine proteases .
Mechanism of Action
Target of Action
Citreorosein primarily targets proinflammatory cytokines, including tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β, in mouse bone marrow-derived mast cells (BMMCs) stimulated with phorbol 12-myristate 13-acetate (PMA) plus the calcium ionophore A23187 . It also targets the Syk pathway in mast cells .
Mode of Action
This compound interacts with its targets by suppressing the gene expression of proinflammatory cytokines . It inhibits the phosphorylation of the MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAP kinase, and c-Jun NH2-terminal kinase (JNK). Furthermore, it strongly inhibits the DNA binding activity of nuclear factor-κB (NF-κB) through the inhibition of phosphorylation and degradation of inhibitor of kappaB (IκB) as well as activator protein-1 (AP)-1 through the reduction of phosphorylation of c-Jun .
Biochemical Pathways
This compound affects multiple biochemical pathways. It suppresses both degranulation and the generation of leukotriene C4 (LTC4) in a dose-dependent manner in stem cell factor (SCF)-mediated mouse bone marrow-derived mast cells (BMMCs). This suppression occurs through the inhibition of multiple step signaling, including the phosphorylation of phospholipase Cγ (PLCγ), mobilization of intracellular Ca2+, phosphatidylinositol 3-kinase (PI3K), Akt, MAP kinases (MAPKs), translocation of phospho-phospholipase A2 (PLA2), and 5-LO .
Pharmacokinetics
The active ingredients of the Radix Polygoni Multiflori (RPM) extract, which includes this compound, are quickly absorbed after oral administration, with high exposure levels. The tissue distributions of these components are high in the liver and kidney. Most of the active ingredients are mainly excreted through feces and bile, while a few are converted into other products in the body and excreted through urine and feces .
Result of Action
The biochemical analysis demonstrates that this compound attenuates degranulation and LTC4 generation through the suppression of multiple step signaling. This would be beneficial for the prevention of allergic inflammation . It also inhibits pro-inflammatory cytokines production through the inhibition of both MAPKs and AKT-mediated IκB kinase (IKK) phosphorylation and subsequent inhibition of transcription factor NF-κB activation .
Biochemical Analysis
Biochemical Properties
Citreorosein plays a role in biochemical reactions, particularly in the inhibition of cyclooxygenase-2-dependent prostaglandin D2 generation . It interacts with enzymes such as cyclooxygenase (COX)-2 and proteins involved in the MAP kinases, Akt and NF-κB signaling pathways . The nature of these interactions involves the inhibition of nuclear translocation of the nuclear factor (NF)-κB p65 subunit and its cognate DNA-binding activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by strongly inhibiting COX-2-dependent prostaglandin D2 generation in a concentration-dependent manner in mouse bone marrow-derived mast cells . It impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of Akt and IKK and subsequent phosphorylation and degradation of IκB .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the nuclear translocation of the NF-κB p65 subunit and its cognate DNA-binding activity . This correlates with its inhibitory effects on the phosphorylation of Akt and IKK and subsequent phosphorylation and degradation of IκB .
Temporal Effects in Laboratory Settings
It is known that this compound has antimicrobial activity , suggesting potential long-term effects on cellular function.
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of cyclooxygenase-2-dependent prostaglandin D2 generation . It interacts with enzymes such as cyclooxygenase (COX)-2
Transport and Distribution
This compound presents a greater distribution in the liver . Its secretion from bile indicates that this component is mainly metabolized by the liver .
Preparation Methods
4-Chloromercuribenzoic acid can be synthesized through the following method:
Synthetic Route: The compound is prepared by suspending it in water and stirring with enough 1M sodium hydroxide to dissolve most of it. Any insoluble matter is removed by centrifugation. The chloromercuribenzoic acid is then precipitated by adding 1M hydrochloric acid and centrifuged off.
Industrial Production: Industrial production methods for 4-Chloromercuribenzoic acid are not widely documented, but the laboratory synthesis method mentioned above can be scaled up for industrial purposes.
Chemical Reactions Analysis
4-Chloromercuribenzoic acid undergoes several types of chemical reactions:
Substitution Reactions: It reacts with thiol groups in proteins, leading to the inhibition of enzymes dependent on thiol reactivity.
Common Reagents and Conditions: The compound is typically used in aqueous solutions with sodium hydroxide and hydrochloric acid for its preparation and reactions.
Major Products: The primary product of its reaction with thiol groups is the modified protein with inhibited enzymatic activity.
Scientific Research Applications
4-Chloromercuribenzoic acid has several applications in scientific research:
Chemistry: It is used in titrimetric quantification of thiol groups in proteins.
Medicine: Its ability to inhibit specific enzymes makes it valuable in studying enzyme functions and potential therapeutic applications.
Industry: While its industrial applications are limited, it can be used in processes requiring precise inhibition of thiol-dependent enzymes.
Comparison with Similar Compounds
4-Chloromercuribenzoic acid can be compared with other similar compounds:
4-Aminophenylmercuric acetate: Another organomercury compound used in similar applications.
4-Hydroxymercuribenzoic acid: Shares similar inhibitory properties but differs in its chemical structure and specific applications.
Properties
IUPAC Name |
1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-5-6-1-8-12(10(18)2-6)15(21)13-9(14(8)20)3-7(17)4-11(13)19/h1-4,16-19H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHZABGPIPECSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197420 | |
Record name | omega-Hydroxyemodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Citreorosein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
481-73-2 | |
Record name | Citreorosein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | omega-Hydroxyemodin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | omega-Hydroxyemodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .OMEGA.-HYDROXYEMODIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H2Z421AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Citreorosein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
288 °C | |
Record name | Citreorosein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for citreorosein?
A1: this compound has been reported to exhibit a variety of biological activities, including:
- Anti-inflammatory: Reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. [, ]
- Immunosuppressive: Demonstrates moderate immunosuppressive effects. []
- Anti-tumor: Inhibits the proliferation of various cancer cell lines in vitro. [, , , ]
- Anti-complementary: Exhibits activity against the classical and alternative complement pathways. []
- Anti-fouling: Inhibits the growth and adhesion of marine biofilm-forming bacteria. [, ]
- Anti-obesity: Shows potential anti-obesity activity in zebrafish models. [, ]
- Anti-bacterial: Demonstrates inhibitory activity against Helicobacter pylori. []
- Anti-viral: Shows antiviral activity, particularly against H1N1 influenza. [, ]
Q2: How does this compound exert its anti-inflammatory effects?
A2: this compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of key signaling pathways involved in inflammation. Specifically, it inhibits:
- Mitogen-activated protein kinases (MAPKs): this compound attenuates the phosphorylation of ERK1/2, p38 MAPK, and JNK. [, ]
- Nuclear factor-κB (NF-κB): It inhibits NF-κB DNA binding activity by suppressing the phosphorylation and degradation of IκB. []
- Activator protein-1 (AP-1): this compound reduces c-Jun phosphorylation, leading to AP-1 inhibition. []
- Akt pathway: this compound can block the Akt pathway, further contributing to its anti-inflammatory effects. []
Q3: What are the potential targets of this compound's anti-fouling activity?
A3: Research suggests that this compound may exert its antifouling effects by interfering with quorum sensing in bacteria. Specifically, it has shown potential for interacting with:
- Accessory gene regulator proteins (AgrA, AgrB, AgrC): These proteins play crucial roles in the quorum sensing system of Staphylococcus aureus. []
- Signal transduction protein TRAP: This protein is also involved in the quorum sensing mechanism of bacteria. []
- LuxP protein: This protein is involved in the movement of autoinducers within the quorum sensing system of Vibrio carchariae. []
Q4: Does this compound show any specific binding affinity to biological targets?
A4: While this compound has shown interactions with various targets, one study utilizing molecular docking simulations identified a strong binding affinity for:
- Alpha, beta-tubulin (1JFF): This interaction, with a binding score of -10.98, may contribute to this compound's anticancer activity against myeloid leukemia HL60 cells. []
Q5: What is known about the pharmacokinetics of this compound?
A5: Studies on the pharmacokinetics of a Radix Polygoni Multiflori extract, a source of this compound, in rats revealed:
- Rapid absorption: this compound is quickly absorbed after oral administration. [, ]
- High exposure in liver and kidney: Significant levels of this compound are found in the liver and kidneys, suggesting these organs as potential sites of action and/or toxicity. [, ]
- Excretion primarily through feces and bile: this compound is mainly eliminated through feces and bile, with some metabolites potentially excreted through urine. [, ]
Q6: What is the molecular formula, weight, and key spectroscopic data for this compound?
A6:
- Spectroscopic Data: Characterized by spectroscopic techniques such as:
- UV-Vis Spectroscopy: Exhibits characteristic absorption bands in the UV-Vis region. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed structural information, including chemical shifts and coupling constants. [, , , , , ]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and formula. [, ]
- Infrared (IR) Spectroscopy: Provides information on functional groups present in the molecule. []
Q7: Has the structure of this compound been confirmed by X-ray crystallography?
A7: While numerous studies utilize spectroscopic data for structural confirmation, there doesn't appear to be direct evidence of X-ray crystallographic data for this compound in the provided research.
Q8: Are there any reported synthetic routes for this compound?
A8: Yes, one study describes a facile synthesis of this compound and its 10-deoxygenated derivative. []
Q9: What is the impact of structural modifications on this compound's activity?
A9: Structure-activity relationship (SAR) studies on anthraquinones, including this compound, have identified key structural features that influence their antifouling activity: []
Q10: What is the safety profile of this compound?
A10: While this compound exhibits promising biological activities, its safety profile requires further investigation.
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